Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate
Description
Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate is a substituted benzoate ester characterized by a benzyloxy group at position 4, a bromine atom at position 5, and a hydroxyl group at position 2. The benzyloxy group enhances lipophilicity, while the hydroxyl and bromine substituents contribute to hydrogen bonding and electrophilic reactivity, respectively. This compound is likely utilized in pharmaceutical intermediates or as a precursor for bioactive molecules, similar to derivatives described in and .
Properties
IUPAC Name |
methyl 5-bromo-2-hydroxy-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-15(18)11-7-12(16)14(8-13(11)17)20-9-10-5-3-2-4-6-10/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNYWTFBXGQVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736525 | |
| Record name | Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190278-38-7 | |
| Record name | Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate typically involves the esterification of 4-(benzyloxy)-5-bromo-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Esterification: 4-(benzyloxy)-5-bromo-2-hydroxybenzoic acid + methanol → this compound + water (catalystH₂SO₄)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), mild heating.
Oxidation: Oxidizing agents (e.g., KMnO₄), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH₄), anhydrous conditions.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 4-(benzyloxy)-5-bromo-2-hydroxybenzaldehyde.
Reduction: Formation of 4-(benzyloxy)-5-bromo-2-hydroxybenzyl alcohol.
Scientific Research Applications
Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to biological macromolecules, while the bromine atom can participate in halogen bonding. The hydroxyl group may engage in hydrogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
- Benzyloxy vs. Methoxy Groups : The benzyloxy group (4-OBn) in the target compound increases steric bulk and lipophilicity compared to smaller substituents like methoxy (-OMe) or methyl (-Me) . This may hinder crystallization but improve membrane permeability in drug design.
- Hydroxy vs. Methoxy at Position 2 : The hydroxyl group (-OH) at position 2 enhances acidity (pKa ~8–10) and hydrogen-bonding capacity, making it more reactive in nucleophilic substitutions than the methoxy analog .
- Halogenation Patterns : Bromine at position 5 is conserved across most analogs, but additional halogens (e.g., fluorine in ) or bromomethyl groups can alter electronic properties and bioactivity .
Crystallographic and Spatial Considerations
- Methyl 5-bromo-2-hydroxybenzoate () crystallizes in the monoclinic P21 space group, while its isomer (methyl 4-bromo-3-hydroxybenzoate) adopts P21/c, indicating substituent position critically affects packing .
- The pyridine derivative () demonstrates how heterocyclic cores modify molecular geometry and intermolecular interactions .
Biological Activity
Methyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxybenzoate core, which is known to interact with various biological targets. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The bromine atom introduces additional reactivity, allowing for diverse interactions with cellular components.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy and benzyloxy groups can form hydrogen bonds and engage in π-π stacking interactions, influencing enzyme activity and receptor binding. For instance, the compound may inhibit certain enzymes involved in metabolic pathways or modulate receptor signaling pathways, leading to therapeutic effects.
Antitumor Activity
Several studies have investigated the antitumor potential of compounds similar to this compound. For example, derivatives have been shown to disrupt protein-protein interactions critical for tumor growth, particularly those involving MYC oncogenes. A high-throughput screening campaign identified small molecule inhibitors that target the interaction between MYC and its chromatin cofactor WDR5, suggesting a potential pathway for therapeutic intervention against tumors driven by MYC overexpression .
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor of various enzymes. For instance, related benzyloxy compounds have demonstrated inhibitory activity against human monoamine oxidases (hMAOs), with selectivity towards hMAO-B. These compounds exhibited low IC50 values, indicating potent inhibition . The mechanism likely involves reversible binding at the active site, stabilized by π-π stacking interactions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in the substituents on the benzene ring significantly affect binding affinity and inhibitory potency.
- Hydrophobic Interactions : The benzyloxy group enhances hydrophobic interactions, which are vital for effective enzyme inhibition.
- Bromine Substitution : The presence of bromine may increase electrophilicity, facilitating interactions with nucleophilic sites on target proteins.
Case Studies
- Inhibition of Tumor Growth : A study demonstrated that derivatives of this compound effectively inhibited cell proliferation in cancer cell lines by disrupting key signaling pathways associated with MYC oncogenes .
- Enzyme Inhibition Studies : Research on benzyloxy-substituted chalcones indicated that they act as reversible inhibitors of hMAO-B with significant selectivity and potency. These findings underscore the potential for developing new therapeutic agents based on structural modifications of the original compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
